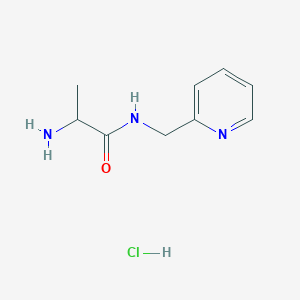2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
CAS No.: 1236267-72-3
Cat. No.: VC2692042
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1236267-72-3 |
|---|---|
| Molecular Formula | C9H14ClN3O |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | 2-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H |
| Standard InChI Key | VQJCJGPROFUKOP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CC=CC=N1)N.Cl |
| Canonical SMILES | CC(C(=O)NCC1=CC=CC=N1)N.Cl |
Introduction
Chemical Structure and Properties
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride features a 2-aminopropanamide backbone connected to a 2-pyridinylmethyl group via an amide bond. The structure shares similarities with several related compounds found in chemical databases. Based on structurally similar compounds, we can reasonably infer several key properties.
The molecular structure likely consists of a pyridine ring with a methyl linker connecting to the amide nitrogen, while the propanamide portion contains an amino group at the 2-position. The hydrochloride salt formation typically enhances water solubility compared to the free base form, making it potentially more suitable for biological applications requiring aqueous environments.
From comparison with the 3-amino variant (3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride), we can estimate that the compound has a molecular formula of C9H14ClN3O with a molecular weight of approximately 215-220 g/mol .
Comparative Analysis with Related Compounds
Table 1 provides a comparison between 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride and structurally related compounds identified in the search results:
The key structural differences between these compounds include:
-
Position of the amino group (2 vs. 3 position)
-
Presence or absence of methyl substituents
-
Position of the nitrogen atom in the pyridine ring (2 vs. 3 position)
Synthesis and Characterization Methods
Analytical Characterization Techniques
Comprehensive characterization of 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride would typically involve multiple complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
-
Mass spectrometry for molecular weight confirmation
-
Infrared spectroscopy for functional group identification
-
Elemental analysis for compositional verification
-
X-ray crystallography for solid-state structure determination
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Similar compounds typically undergo quality control testing to ensure a minimum purity of 95%, as indicated for related compounds in the search results .
Biological Activity Profile
| Biological Target | Potential Mechanism | Possible Applications |
|---|---|---|
| Receptor tyrosine kinases | Competitive inhibition | Cancer therapy, immunomodulation |
| Cell proliferation pathways | Signal transduction disruption | Anti-cancer research |
| Inflammatory mediators | Reduction of pro-inflammatory signaling | Autoimmune disease research |
It must be emphasized that these potential activities are inferred from structurally related compounds and would require experimental verification specifically for 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride.
Structure-Activity Relationships
The biological activity of 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride would be influenced by its specific structural features. By analyzing the differences between this compound and its analogs, we can make several predictions regarding structure-activity relationships:
Key Structural Features Affecting Activity
-
Position of the Amino Group: The 2-position amino group (versus the 3-position in related compounds) likely creates a different electronic distribution and hydrogen bonding pattern, potentially affecting receptor binding affinity and selectivity.
-
Absence of Methyl Substituents: Unlike its 2-methyl analogs, 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride lacks methyl groups at the alpha carbon. This structural difference likely results in:
-
Lower steric hindrance around the amino group
-
Different conformational flexibility
-
Potentially altered metabolic stability
-
-
Pyridine Ring Position: The 2-pyridinylmethyl group creates a specific spatial arrangement that could influence interaction with binding pockets of target proteins.
Comparative studies between 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride and its structural analogs would provide valuable insights into how these structural features influence biological activity and selectivity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume